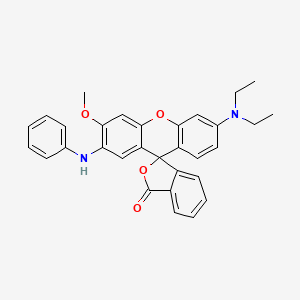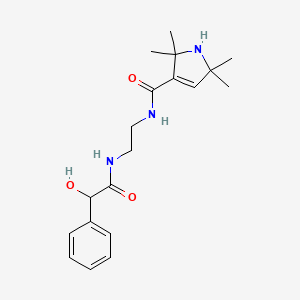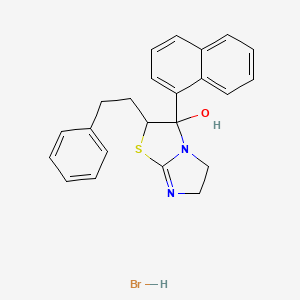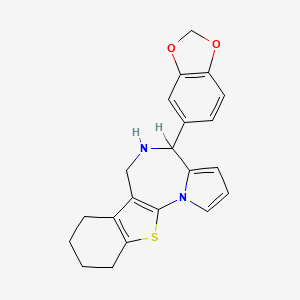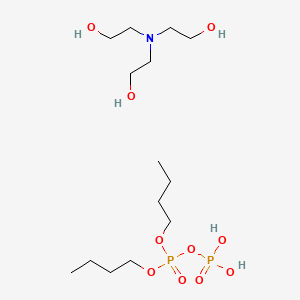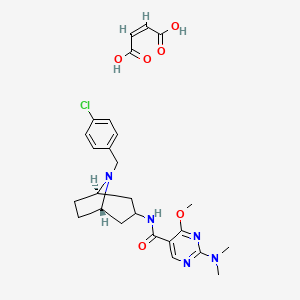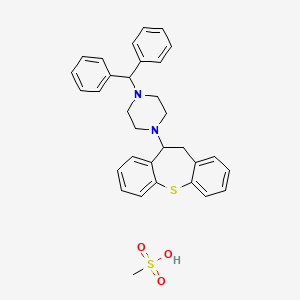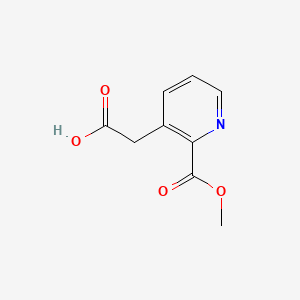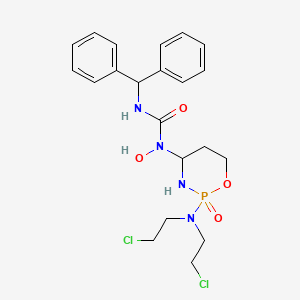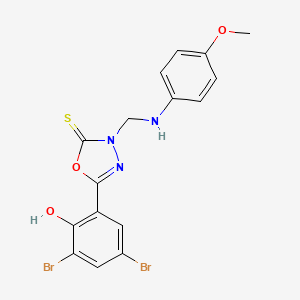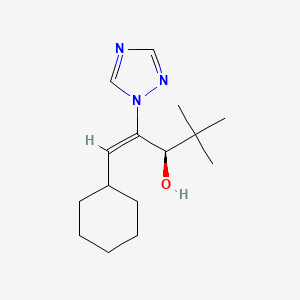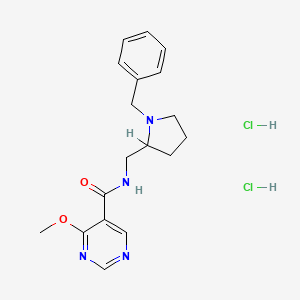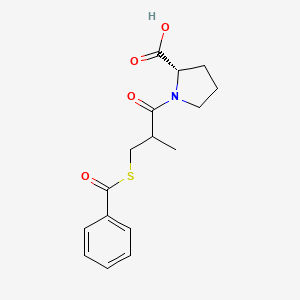
L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- is a synthetic derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- typically involves the reaction of L-Proline with benzoyl chloride and a thiol compound under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to complete the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce thiols or alcohols.
Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsacidic or neutral pH, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvents, low temperature.
Substitution: Nucleophiles such as amines or alcohols; reaction conditionsbasic or neutral pH, room temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- can be compared with other similar compounds, such as:
L-Proline: The parent compound, which is a simple amino acid involved in protein synthesis.
N-Benzoyl-L-Proline: A derivative with a benzoyl group attached to the nitrogen atom, used in peptide synthesis.
L-Proline Methyl Ester: A methyl ester derivative used in organic synthesis as a chiral building block.
Uniqueness
The uniqueness of L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- lies in its combination of a proline backbone with a benzoylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
75714-71-5 |
|---|---|
Formule moléculaire |
C16H19NO4S |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
(2S)-1-(3-benzoylsulfanyl-2-methylpropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO4S/c1-11(10-22-16(21)12-6-3-2-4-7-12)14(18)17-9-5-8-13(17)15(19)20/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,19,20)/t11?,13-/m0/s1 |
Clé InChI |
PZFBMHLQMFIRCU-YUZLPWPTSA-N |
SMILES isomérique |
CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O |
SMILES canonique |
CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


